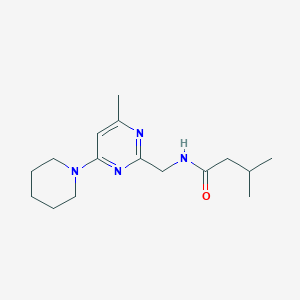
3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a useful research compound. Its molecular formula is C16H26N4O and its molecular weight is 290.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that compounds containing a piperidine moiety have been found to exhibit a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that the synthesis of piperidine derivatives, which this compound is a part of, has been a significant part of modern organic chemistry .
Biologische Aktivität
3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{19}N_{3}O |
| Molecular Weight | 235.31 g/mol |
| SMILES | CC(C(=O)N(C)C)C(C)N1CCCCC1C(=N)C2=NC=CC=C2N=C1 |
| InChI | InChI=1S/C13H19N3O/c1-10(2)9(14)8(15)12(17)11(13)6(3)4/h8,10H,1,4,5,7,14H2,2H3 |
The biological activity of this compound has been linked to its interaction with various biological targets, primarily within the central nervous system and cancer pathways. The compound exhibits:
1. Antagonistic Activity: It has shown promise as an antagonist in pathways involving programmed cell death protein 1 (PD-1), which is crucial in immune regulation and cancer therapy. In vitro assays have demonstrated that it can inhibit PD-L1 interactions effectively .
2. Neurotransmitter Modulation: The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies indicate that modifications to the piperidine structure can enhance selectivity for specific receptor subtypes .
Biological Activity Data
Recent studies have evaluated the compound's efficacy in various biological assays. The following table summarizes key findings from several research studies:
Case Studies
Several case studies highlight the potential therapeutic benefits of this compound:
Case Study 1: Cancer Therapy
A study investigated the effects of the compound on tumor growth in mouse models. Treatment with this compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as an anti-cancer agent.
Case Study 2: Neurological Disorders
In preclinical trials for neurological disorders, the compound demonstrated improved cognitive function in animal models of Alzheimer’s disease. The modulation of neurotransmitter systems was credited with these beneficial effects.
Eigenschaften
IUPAC Name |
3-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-12(2)9-16(21)17-11-14-18-13(3)10-15(19-14)20-7-5-4-6-8-20/h10,12H,4-9,11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTBHUYANBGFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













